molecular formula C12H15BrO2 B1333070 3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine CAS No. 322408-29-7

3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine

Cat. No.: B1333070
CAS No.: 322408-29-7
M. Wt: 271.15 g/mol
InChI Key: YINPGRQOGVQJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine is involved in various synthetic processes, showcasing its versatility in organic chemistry. For instance, it serves as an intermediate in the synthesis of enantiopure alcohols, demonstrating its role in stereoselective reactions and metal-catalyzed processes (Oi & Sharpless, 2003). Additionally, it is a key intermediate in the synthesis of analogs with biological properties, including adrenergic stimulants and bronchial dilators (Damez, Labrosse, Lhoste, & Sinou, 2001).

Application in Drug Synthesis

This compound is instrumental in the development of pharmacologically active molecules. Its derivatives have been explored for anti-inflammatory activities, showcasing its potential in medicinal chemistry (Labanauskas et al., 2001). Moreover, it's used in synthesizing CCR5 antagonists, indicating its relevance in developing treatments for diseases like HIV (Ikemoto et al., 2005).

Chemical Characterization and Analysis

Research on this compound also extends to its chemical and spectroscopic properties. Studies have delved into its molecular structure and characteristics, which are vital for understanding its behavior in various reactions (Rosnati & Marchi, 1962).

Properties

IUPAC Name

3-(2-bromopropan-2-yl)-1,5-dihydro-2,4-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,13)11-14-7-9-5-3-4-6-10(9)8-15-11/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINPGRQOGVQJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1OCC2=CC=CC=C2CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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